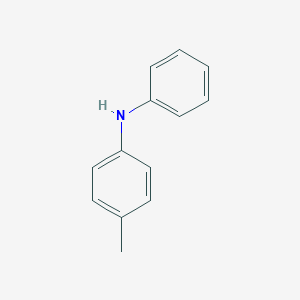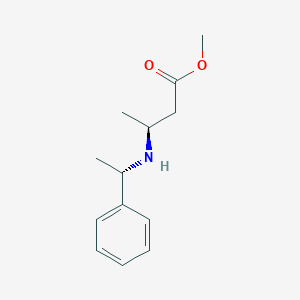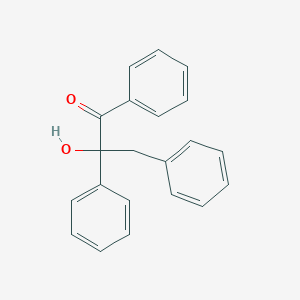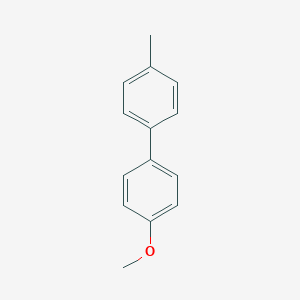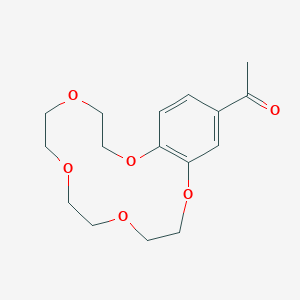
4'-Acétylbenzo-15-couronne-5-éther
Vue d'ensemble
Description
4’-Acetylbenzo-15-crown 5-Ether is a chemical compound with the molecular formula C₁₆H₂₂O₆ and a molecular weight of 310.34 g/mol . It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to complex with metal ions, making them useful in various chemical applications .
Applications De Recherche Scientifique
4’-Acetylbenzo-15-crown 5-Ether has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
The primary targets of 4’-Acetylbenzo-15-crown 5-Ether, also known as 1-(2,3,5,6,8,9,11,12-Octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)ethanone, are alkali metal ions . Crown ethers, such as this compound, are known for their remarkable ability to complex these ions .
Mode of Action
The compound interacts with its targets by forming complexes. For instance, it has been reported that benzo-15-crown-5 ether forms a 1:2 complex with potassium iodide . The compound’s ether oxygen atoms coordinate with the alkali metal ions, encapsulating them within the crown ether’s cyclic structure .
Biochemical Pathways
For example, they can increase the solubility of metal salts in organic solvents and cause activation of the anion of salts, which results in the catalysis of anion-involved organic reactions .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the compound’s ability to form complexes with alkali metal ions can be influenced by factors such as pH and the presence of other ions . Additionally, the compound’s stability and reactivity can be affected by temperature and pressure .
Analyse Biochimique
Biochemical Properties
4’-Acetylbenzo-15-crown 5-Ether plays a significant role in biochemical reactions due to its ability to interact with metal cations. This compound can form stable complexes with cations such as potassium, sodium, and calcium, which are crucial for various enzymatic activities. For instance, it can interact with enzymes that require metal cations as cofactors, thereby influencing their catalytic activity. The nature of these interactions often involves the coordination of the metal cation within the cavity of the crown ether, stabilizing the enzyme-substrate complex and enhancing the reaction rate .
Cellular Effects
4’-Acetylbenzo-15-crown 5-Ether affects various types of cells and cellular processes by modulating the availability of metal cations. This compound can influence cell signaling pathways, gene expression, and cellular metabolism by altering the intracellular concentrations of essential cations. For example, by chelating calcium ions, it can affect calcium-dependent signaling pathways, which are vital for processes such as muscle contraction, neurotransmitter release, and cell proliferation .
Molecular Mechanism
The molecular mechanism of 4’-Acetylbenzo-15-crown 5-Ether involves its ability to bind selectively to metal cations. This binding can inhibit or activate enzymes by altering their conformation or by competing with natural substrates for the active site. Additionally, the compound can influence gene expression by modulating the activity of transcription factors that require metal cations for their function. These interactions at the molecular level are crucial for understanding the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Acetylbenzo-15-crown 5-Ether can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light or extreme pH can lead to its degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies where it maintains its ability to chelate metal cations over extended periods .
Dosage Effects in Animal Models
The effects of 4’-Acetylbenzo-15-crown 5-Ether vary with different dosages in animal models. At low doses, the compound can enhance enzymatic activities by providing essential metal cations. At high doses, it can exhibit toxic effects due to excessive chelation of metal ions, leading to imbalances in cellular homeostasis. Threshold effects have been observed, where a specific concentration of the compound is required to achieve a noticeable biochemical effect .
Metabolic Pathways
4’-Acetylbenzo-15-crown 5-Ether is involved in metabolic pathways that require metal cations. It interacts with enzymes and cofactors that are essential for metabolic processes such as glycolysis, the citric acid cycle, and oxidative phosphorylation. By modulating the availability of metal cations, the compound can influence metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 4’-Acetylbenzo-15-crown 5-Ether is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The compound’s ability to form stable complexes with metal cations also influences its distribution, as it can be transported along with the cations it chelates .
Subcellular Localization
The subcellular localization of 4’-Acetylbenzo-15-crown 5-Ether is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function by modulating the availability of metal cations required for oxidative phosphorylation. These localization patterns are crucial for understanding the compound’s specific biochemical effects .
Méthodes De Préparation
The synthesis of 4’-Acetylbenzo-15-crown 5-Ether typically involves the acetylation of benzo-15-crown-5. One common method includes stirring a mixture of benzo-15-crown-5 and acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
4’-Acetylbenzo-15-crown 5-Ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4’-carboxybenzo-15-crown-5.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
4’-Acetylbenzo-15-crown 5-Ether is unique among crown ethers due to its acetyl functional group, which provides additional reactivity and versatility in chemical reactions. Similar compounds include:
Benzo-15-crown-5: Lacks the acetyl group, making it less reactive in certain chemical reactions.
Dibenzo-18-crown-6: Has a larger ring size and different complexation properties.
4’-Carboxybenzo-15-crown-5: Formed by the oxidation of 4’-Acetylbenzo-15-crown 5-Ether, with different chemical properties.
These comparisons highlight the unique features of 4’-Acetylbenzo-15-crown 5-Ether, particularly its acetyl group, which enhances its reactivity and versatility in various applications.
Propriétés
IUPAC Name |
1-(2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c1-13(17)14-2-3-15-16(12-14)22-11-9-20-7-5-18-4-6-19-8-10-21-15/h2-3,12H,4-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJYHEGDUAQGEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OCCOCCOCCOCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194583 | |
| Record name | Ethanone, 1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41757-95-3 | |
| Record name | 1-(2,3,5,6,8,9,11,12-Octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41757-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041757953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Acetylbenzo-15-crown 5-Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


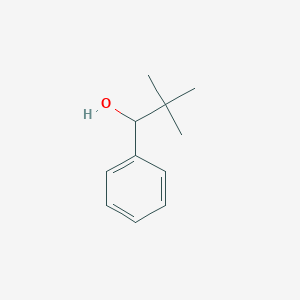
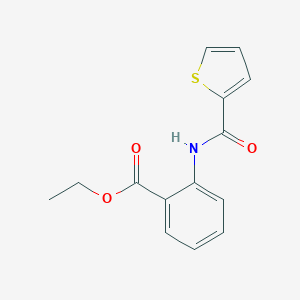
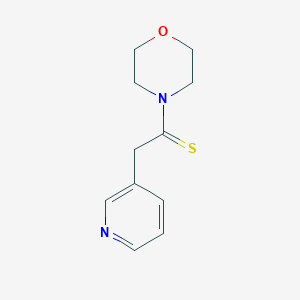
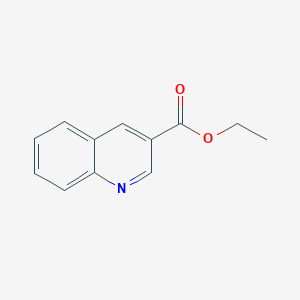
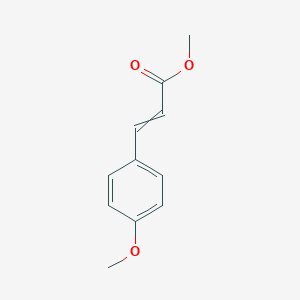
![5-OXATETRACYCLO[7.2.1.0(2,8).0(4,6)]DODEC-10-ENE-3,7-DIONE](/img/structure/B188793.png)



